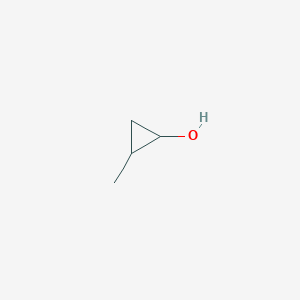

2-Methylcyclopropan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylcyclopropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-3-2-4(3)5/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWOYJFLNKCFMOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00539921 | |

| Record name | 2-Methylcyclopropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62808-70-2 | |

| Record name | 2-Methylcyclopropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylcyclopropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methylcyclopropan-1-ol: Methodologies, Stereochemical Control, and Practical Applications

Abstract

The cyclopropane ring is a privileged structural motif in medicinal chemistry and drug discovery, prized for its ability to confer unique conformational constraints and metabolic stability to bioactive molecules.[1][2] 2-Methylcyclopropan-1-ol, a chiral alcohol, represents a versatile building block for the introduction of this valuable fragment. This in-depth technical guide provides a comprehensive overview of the synthetic routes to this compound, with a primary focus on the diastereoselective Simmons-Smith cyclopropanation of crotyl alcohol. We will delve into the mechanistic underpinnings of this reaction, explore strategies for achieving high stereocontrol, and present detailed experimental protocols. Furthermore, alternative synthetic methodologies, including organocatalytic approaches, will be discussed to provide a well-rounded perspective for researchers, scientists, and drug development professionals.

Introduction: The Significance of the 2-Methylcyclopropyl Moiety

The strategic incorporation of small, strained ring systems is a powerful tactic in modern drug design. The cyclopropyl group, in particular, offers a unique combination of properties. Its rigid structure can lock a molecule into a bioactive conformation, enhancing potency and selectivity for its biological target.[2] Moreover, the cyclopropyl ring can act as a bioisostere for other functional groups and can improve metabolic stability by blocking sites of oxidative metabolism.[2] this compound, with its stereogenic centers and a modifiable hydroxyl group, is a key intermediate for accessing more complex molecules containing the methylcyclopropyl scaffold.[3]

The Simmons-Smith Reaction: A Cornerstone in Cyclopropane Synthesis

The Simmons-Smith reaction is a classic and highly reliable method for the synthesis of cyclopropanes from alkenes.[4] The reaction involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, which adds to the double bond in a concerted and stereospecific manner.[4] This stereospecificity means that the stereochemistry of the starting alkene is faithfully translated to the cyclopropane product.[5]

The Furukawa Modification: Enhanced Reactivity and Homogeneity

A significant improvement to the original Simmons-Smith protocol is the Furukawa modification, which utilizes diethylzinc (Et₂Zn) in place of the heterogeneous zinc-copper couple.[4] This modification offers several advantages, including increased reactivity and better reproducibility due to the homogeneous nature of the reaction mixture.[1] The active reagent is believed to be an iodomethylzinc species, which is generated in situ.

Hydroxyl-Directed Diastereoselectivity in the Synthesis of this compound

A key feature of the Simmons-Smith cyclopropanation of allylic alcohols, such as (E)-but-2-en-1-ol (crotyl alcohol), is the powerful directing effect of the hydroxyl group.[1][6] The zinc reagent coordinates to the oxygen atom of the alcohol, and this coordination directs the delivery of the methylene group to the same face of the double bond.[7] This results in a high degree of syn-diastereoselectivity, leading predominantly to the formation of cis-2-methylcyclopropan-1-ol.[1]

The overall reaction scheme for the synthesis of cis-2-methylcyclopropan-1-ol via the Furukawa-modified Simmons-Smith reaction is as follows:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Simmons-Smith Reaction [organic-chemistry.org]

Introduction: The Significance of the Strained Ring

An In-Depth Technical Guide to the Properties, Synthesis, and Reactivity of 2-Methylcyclopropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane motif, a fundamental three-membered carbocycle, is a privileged structural element in a multitude of biologically active molecules and approved pharmaceuticals.[1] Its inherent ring strain, approximately 27.5 kcal/mol, provides a unique thermodynamic driving force for a variety of chemical transformations, making cyclopropane-containing molecules versatile intermediates in organic synthesis.[2] this compound, a simple yet functionally rich derivative, embodies this potential. As a chiral alcohol, it possesses two stereocenters, leading to the existence of four possible stereoisomers. This guide provides a comprehensive technical overview of this compound, from its stereospecific synthesis and physicochemical properties to its characteristic reactivity and potential applications, offering field-proven insights for its strategic deployment in complex molecule synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is a prerequisite for its effective use in synthesis and development. The key physicochemical and computed properties of this compound are summarized below.

Data Presentation: Core Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| Molecular Formula | C₄H₈O | PubChem[3] |

| Molecular Weight | 72.11 g/mol | PubChem[3] |

| CAS Number | 62808-70-2 | PubChem[3] |

| Exact Mass | 72.057514874 Da | PubChem[3] |

| XLogP3-AA | 0.5 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |

| Rotatable Bond Count | 0 | PubChem[3] |

Spectroscopic Characterization

| Spectroscopic Method | Expected Observations |

| ¹H NMR | ~0.2-0.8 ppm (m, 3H): Cyclopropyl C-H protons. The diastereotopic protons on C3 would appear as complex multiplets. The C2 proton would also be in this region. ~1.1 ppm (d, 3H): Methyl group protons, split by the adjacent C2 proton. ~3.0-3.5 ppm (m, 1H): The proton on the carbinol carbon (C1), shifted downfield by the adjacent oxygen. Variable (br s, 1H): The hydroxyl proton; its chemical shift is concentration and solvent-dependent. |

| ¹³C NMR | ~10-20 ppm: Three signals corresponding to the cyclopropyl carbons (C1, C2, C3). ~15 ppm: Methyl carbon. |

| IR Spectroscopy (cm⁻¹) | ~3600-3200 (broad): Characteristic O-H stretching vibration due to hydrogen bonding.[4] ~3100-3000: C-H stretching of the cyclopropyl ring. ~2960-2850: C-H stretching of the methyl group.[4] ~1050-1000: C-O stretching of the primary alcohol.[4] |

| Mass Spectrometry (EI) | m/z 72: Molecular ion peak [M]⁺. m/z 57: Loss of the methyl group (-CH₃). m/z 43: A likely base peak resulting from alpha-cleavage, corresponding to the [C₃H₇]⁺ fragment.[5] m/z 54: Loss of water (-H₂O) from the molecular ion. |

Stereospecific Synthesis: The Simmons-Smith Reaction

The preparation of this compound is most reliably achieved via the Simmons-Smith cyclopropanation of an alkene.[6] This reaction is a cornerstone of cyclopropane synthesis due to its stereospecificity, meaning the stereochemistry of the starting alkene is preserved in the product.[6]

Causality in Synthesis: The Role of the Hydroxyl Group

When using an allylic alcohol like (E)-but-2-en-1-ol (crotyl alcohol) as the substrate, the hydroxyl group plays a critical directing role. The organozinc reagent coordinates to the oxygen atom, delivering the methylene group to the same face of the double bond.[1] This chelation control results in high syn diastereoselectivity, predominantly yielding the cis (or syn) isomer of this compound.[1]

For enhanced reactivity and yield, the Furukawa modification , which employs diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is often superior to the classical zinc-copper couple.[1][6] The homogeneous nature of the Furukawa reagent system facilitates more consistent and reproducible outcomes.[1]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C4H8O | CID 13410810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. mass spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

2-Methylcyclopropan-1-ol chemical structure and properties

An In-Depth Technical Guide to 2-Methylcyclopropan-1-ol: Structure, Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Date: January 8, 2026

This compound is a fascinating and synthetically valuable molecule that embodies the unique chemical properties of the cyclopropane ring. As a substituted cyclopropanol, it serves as a versatile building block in organic synthesis, finding application in the development of complex pharmaceuticals and agrochemicals where the cyclopropane motif is a key structural element. This guide provides a comprehensive technical overview of its chemical structure, stereoisomerism, physicochemical properties, and spectroscopic signature. Furthermore, it delves into established synthetic protocols, explores its chemical reactivity, and outlines its applications, grounded in authoritative references for the research, scientific, and drug development communities.

Molecular Identity and Structure

This compound is a saturated cyclic alcohol. The core of the molecule is a three-membered carbon ring, which imparts significant ring strain and dictates its unique reactivity. An alcohol (-OH) group is attached to one carbon of the ring, and a methyl (-CH3) group is attached to an adjacent carbon.

The IUPAC name for this compound is This compound .[1] Its chemical structure is represented by the molecular formula C4H8O .[1]

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 62808-70-2 | PubChem[1] |

| Molecular Formula | C4H8O | PubChem[1] |

| Molecular Weight | 72.11 g/mol | PubChem[1] |

| Canonical SMILES | CC1CC1O | PubChem[1] |

| InChI Key | IWOYJFLNKCFMOS-UHFFFAOYSA-N | PubChem[1] |

Stereoisomerism: A Key Structural Feature

The structure of this compound possesses two stereocenters (at C1 and C2), giving rise to multiple stereoisomers. The relationship between the methyl group and the hydroxyl group can be either on the same side of the ring (cis) or on opposite sides (trans). Each of these diastereomers is chiral and exists as a pair of enantiomers.

-

cis-2-Methylcyclopropan-1-ol : The -(OH) and -CH3 groups are on the same face of the cyclopropane ring. This exists as (1R,2S) and (1S,2R) enantiomers.

-

trans-2-Methylcyclopropan-1-ol : The -(OH) and -CH3 groups are on opposite faces of the ring. This exists as (1R,2R) and (1S,2S) enantiomers.[2]

The stereochemistry of the molecule is critical as it profoundly influences its biological activity and its behavior in stereospecific reactions. The choice of synthetic route often dictates which isomers are formed.

Caption: Logical relationship of stereoisomers for this compound.

Physicochemical Properties

The physical and chemical properties of this compound are influenced by its cyclic structure, the presence of the hydroxyl group capable of hydrogen bonding, and its relatively low molecular weight.

| Property | Value | Notes |

| Molecular Weight | 72.11 g/mol | Source: PubChem[1] |

| Polar Surface Area | 20.2 Ų | A measure of the surface sum over all polar atoms. Source: PubChem[1] |

| logP (Octanol/Water Partition Coeff.) | 0.38710 | Indicates moderate lipophilicity. Source: ChemSRC[3] |

| Boiling Point | ~101-102°C | Estimated, similar to cyclopropanol. Source: ChemicalBook[4] |

| Appearance | Colorless to light yellow liquid | Based on similar small alcohols. |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum is complex due to the diastereotopic protons of the cyclopropane ring. Key expected signals include:

-

A doublet for the methyl group protons (-CH3).

-

Complex multiplets for the cyclopropane ring protons (CH and CH2), typically found in the upfield region (0-1.5 ppm).

-

A signal for the proton on the carbon bearing the hydroxyl group (CH-OH).

-

A broad singlet for the hydroxyl proton (-OH), which can be exchanged with D2O.

-

-

¹³C NMR Spectroscopy : The carbon NMR spectrum should display four distinct signals corresponding to the four unique carbon environments:

-

One methyl carbon (-CH3).

-

Two distinct methylene/methine carbons in the cyclopropane ring.

-

One carbon attached to the hydroxyl group (C-OH).

-

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by:

-

A strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group.

-

C-H stretching absorptions for the cyclopropane and methyl groups just below 3000 cm⁻¹.

-

C-O stretching absorption in the 1000-1200 cm⁻¹ region.

-

-

Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M⁺) at m/z = 72. Common fragmentation patterns for small cyclic alcohols include the loss of water (M-18), loss of a methyl group (M-15), and ring-opening fragmentations.

Synthesis and Reactivity

Key Synthetic Methodologies

The construction of the this compound skeleton is most effectively achieved through the cyclopropanation of an appropriate alkene precursor.

Simmons-Smith Cyclopropanation (Furukawa Modification)

A highly effective and stereospecific method is the Simmons-Smith reaction, particularly the Furukawa modification which utilizes diethylzinc (Et2Zn) and diiodomethane (CH2I2).[5] When applied to an allylic alcohol like crotyl alcohol ((E)-but-2-en-1-ol), the hydroxyl group directs the cyclopropanation. The zinc reagent coordinates to the oxygen atom, delivering the methylene group to the same face of the double bond, resulting in high diastereoselectivity for the cis (or syn) isomer.[5]

Caption: Workflow for Simmons-Smith synthesis of this compound.

Experimental Protocol: Simmons-Smith Synthesis of cis-2-Methylcyclopropan-1-ol [5]

-

Objective: To synthesize cis-2-methylcyclopropan-1-ol from (E)-but-2-en-1-ol via a directed Simmons-Smith reaction.

-

Methodology:

-

Preparation: Under an inert atmosphere (e.g., Argon), dissolve (E)-but-2-en-1-ol in an anhydrous solvent such as dichloromethane in a flame-dried flask.

-

Reagent Addition: Cool the solution in an ice bath (0 °C). Add a solution of diethylzinc (Et2Zn) dropwise, followed by the slow, dropwise addition of diiodomethane (CH2I2). Causality: The slow addition at low temperature is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.

-

Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl). Trustworthiness: This step safely neutralizes the reactive organozinc species.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent like diethyl ether. Combine the organic layers.

-

Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO4), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by distillation or flash column chromatography to yield the pure cis-2-methylcyclopropan-1-ol.

-

Chemical Reactivity

The reactivity of this compound is dominated by two features: the alcohol functional group and the strained cyclopropane ring.

-

Reactions of the Alcohol Group: As a secondary alcohol, it undergoes typical reactions such as:

-

Oxidation: Oxidation with reagents like pyridinium chlorochromate (PCC) will yield the corresponding ketone, 2-methylcyclopropan-1-one.

-

Esterification: Reaction with carboxylic acids or acyl chlorides under appropriate conditions will form esters.

-

-

Ring-Opening Reactions: The high ring strain (~27 kcal/mol) of the cyclopropane ring makes it susceptible to cleavage under certain conditions, such as with electrophiles or via transition-metal catalysis. These vinyl cyclopropane opening reactions are powerful tools in organic synthesis for creating larger ring systems or acyclic structures.[6]

Applications in Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules. The cyclopropane motif is present in numerous biologically active compounds, including pharmaceuticals and pyrethroid insecticides.[5][7]

-

Pharmaceuticals: The unique conformational constraints and metabolic stability imparted by the cyclopropane ring make it a desirable feature in drug design.

-

Building Block: The aldehyde derived from this alcohol, 2-methylcyclopropane-1-carbaldehyde, is a key C5 building block for constructing larger molecular frameworks.[7][8]

-

Agrochemicals: The core structure is related to that found in natural and synthetic pyrethrins, a major class of insecticides.

Safety and Handling

As a flammable liquid and potential irritant, proper safety protocols must be followed when handling this compound.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquid | 🔥 | Warning | H226: Flammable liquid and vapor.[1] |

| Skin Irritation | ❗ | Warning | H315: Causes skin irritation.[1] |

| Eye Irritation | ❗ | Warning | H319: Causes serious eye irritation.[1] |

| Acute Toxicity (Inhalation) | ❗ | Warning | H332: Harmful if inhaled.[1] |

| Respiratory Irritation | ❗ | Warning | H335: May cause respiratory irritation.[1] |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[10]

-

Fire Prevention: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment. Ground and bond containers when transferring material.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[9]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[11]

Conclusion

This compound is a molecule of significant synthetic utility, primarily due to its strained three-membered ring and versatile hydroxyl functionality. Its well-defined stereochemistry offers opportunities for asymmetric synthesis, while its reactivity allows for its incorporation into a wide range of larger, more complex target molecules. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for any researcher or drug development professional seeking to leverage its unique chemical characteristics.

References

-

PubChem. this compound | C4H8O | CID 13410810. National Center for Biotechnology Information. [Link]

-

PubChem. (1S,2S)-2-methylcyclopropan-1-ol | C4H8O | CID 13410812. National Center for Biotechnology Information. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: 2-methylpropan-1-ol.[Link]

-

Carl ROTH. Safety Data Sheet: 2-Methyl-1-propanol.[Link]

-

ChemSrc. this compound | CAS#:62808-70-2.[Link]

-

PubChem. 2-Cyclopropyl-2-methylpropan-1-ol | C7H14O | CID 83151608. National Center for Biotechnology Information. [Link]

-

Organic & Biomolecular Chemistry. Synthetic applications of vinyl cyclopropane opening. Royal Society of Chemistry. [Link]

Sources

- 1. This compound | C4H8O | CID 13410810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1S,2S)-2-methylcyclopropan-1-ol | C4H8O | CID 13410812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:62808-70-2 | Chemsrc [chemsrc.com]

- 4. 16545-68-9 CAS MSDS (cyclopropanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthetic applications of vinyl cyclopropane opening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemos.de [chemos.de]

- 10. carlroth.com [carlroth.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Kulinkovich Reaction for the Synthesis of 2-Methylcyclopropanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kulinkovich reaction stands as a powerful and versatile tool in organic synthesis for the construction of cyclopropanol rings, which are valuable intermediates in the synthesis of complex molecules and pharmaceuticals. This guide provides a comprehensive technical overview of the Kulinkovich reaction with a specific focus on the synthesis of 2-methylcyclopropanol. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, explore the critical aspect of diastereoselectivity, and provide practical insights into reaction optimization and troubleshooting. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage this important transformation in their work.

Introduction: The Significance of the Kulinkovich Reaction

First reported by Oleg Kulinkovich and his coworkers in 1989, the Kulinkovich reaction facilitates the synthesis of substituted cyclopropanols from the reaction of carboxylic esters with Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[1] The reaction's ability to form a strained three-membered ring from readily available starting materials has made it a cornerstone in the synthesis of a wide array of organic molecules, including natural products and pharmacologically active compounds. The resulting cyclopropanols are versatile synthetic intermediates that can undergo a variety of ring-opening and rearrangement reactions, providing access to diverse molecular architectures.

The synthesis of 2-methylcyclopropanol, a 1,2-disubstituted cyclopropanol, serves as an excellent case study to understand the nuances of the Kulinkovich reaction, particularly with respect to diastereoselectivity. This guide will provide the necessary theoretical framework and practical guidance to successfully implement this reaction in a laboratory setting.

The Reaction Mechanism: A Step-by-Step Exploration

The generally accepted mechanism of the Kulinkovich reaction is a fascinating cascade of organometallic transformations.[1][2] Understanding this mechanism is crucial for rationalizing experimental observations and for troubleshooting suboptimal results. The key steps are outlined below:

-

Formation of the Titanacyclopropane: The reaction is initiated by the reaction of two equivalents of a Grignard reagent (e.g., ethylmagnesium bromide) with a titanium(IV) alkoxide, such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄). This leads to a transient dialkyltitanium species which then undergoes β-hydride elimination to form a titanacyclopropane intermediate and an alkane.[2][3] This titanacyclopropane is the key reactive species in the cyclopropanation.

-

Reaction with the Ester: The titanacyclopropane then reacts with the carbonyl group of the ester (in this case, an ethyl propionate to yield 2-methylcyclopropanol). This occurs through a formal [2+2] cycloaddition to form an oxatitanacyclopentane intermediate.[1]

-

Ring Contraction and Formation of a Titanated Ketone: The oxatitanacyclopentane intermediate is unstable and rearranges to form a β-titanated ketone. This step involves the expulsion of an alkoxide group from the original ester.[1]

-

Intramolecular Cyclization: The titanium-carbon bond of the β-titanated ketone then undergoes an intramolecular nucleophilic attack on the ketone carbonyl group, leading to the formation of the cyclopropane ring and a titanium cyclopropoxide species.[1]

-

Catalyst Regeneration and Product Formation: The titanium cyclopropoxide can then react with the Grignard reagent to regenerate the active dialkyltitanium species, thus closing the catalytic cycle. The final product, 2-methylcyclopropanol, is obtained after an aqueous workup which protonates the magnesium cyclopropoxide salt.[1]

Diagram of the Kulinkovich Reaction Mechanism:

Caption: Generalized mechanism of the Kulinkovich reaction.

Diastereoselectivity in the Synthesis of 2-Methylcyclopropanol

A critical consideration in the synthesis of 1,2-disubstituted cyclopropanols like 2-methylcyclopropanol is diastereoselectivity. The Kulinkovich reaction generally favors the formation of the cis-diastereomer.[4] This preference is attributed to a stabilizing agostic interaction between a β-hydrogen of the ester's alkyl group and the titanium center in the transition state of the rate-determining cyclopropane-forming step.[1]

For the synthesis of 2-methylcyclopropanol from ethyl propionate and ethylmagnesium bromide, the reaction is expected to yield predominantly cis-1-ethyl-2-methylcyclopropanol. However, the specific diastereomeric ratio can be influenced by factors such as the nature of the Grignard reagent, the titanium catalyst, the solvent, and the reaction temperature.

An "Advanced Procedure for the Preparation of cis-1,2-Dialkylcyclopropanols" has been reported by Kulinkovich and Kananovich, which provides optimized conditions for achieving high cis-diastereoselectivity.[1] This procedure often involves the use of specific Grignard reagents and careful control of reaction parameters.

Experimental Protocol for the Synthesis of 2-Methylcyclopropanol

The following is a generalized, yet detailed, protocol for the synthesis of 2-methylcyclopropanol based on established procedures for the Kulinkovich reaction of propionate esters.[1][2] Note: This reaction is highly sensitive to air and moisture, and all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |

| Ethyl Propionate | 102.13 | 0.891 | (e.g., 5.11 g) | (e.g., 50 mmol) |

| Titanium(IV) isopropoxide | 284.22 | 0.96 | (e.g., 2.84 g) | (e.g., 10 mmol) |

| Ethylmagnesium bromide (3.0 M in diethyl ether) | 131.26 | ~1.0 | (e.g., 50 mL) | (e.g., 150 mmol) |

| Anhydrous Diethyl Ether | - | - | (as needed) | - |

| Saturated aq. NH₄Cl | - | - | (as needed) | - |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | (as needed) | - |

Step-by-Step Procedure

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with a gas inlet, and a thermometer is assembled and flame-dried under a stream of inert gas.

-

Initial Charging: The flask is charged with ethyl propionate and anhydrous diethyl ether. The solution is cooled to 0 °C in an ice bath.

-

Catalyst Addition: Titanium(IV) isopropoxide is added to the stirred solution at 0 °C.

-

Grignard Reagent Addition: The solution of ethylmagnesium bromide in diethyl ether is added dropwise from the dropping funnel to the reaction mixture over a period of 1-2 hours, maintaining the temperature between 0 and 5 °C. Gas evolution (ethane) will be observed.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C. This will result in the formation of a gelatinous precipitate.

-

Work-up: The mixture is filtered through a pad of Celite®, and the filter cake is washed thoroughly with diethyl ether. The combined organic phases are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is carefully removed by rotary evaporation at low pressure and temperature to avoid loss of the volatile product.

-

Purification: The crude 2-methylcyclopropanol is purified by distillation. Due to the potential for azeotrope formation with residual solvents, a fractional distillation setup may be necessary for high purity. The boiling point of 2-methylcyclopropanol is approximately 115-117 °C.

Experimental Workflow Diagram:

Caption: A step-by-step workflow for the synthesis of 2-methylcyclopropanol.

Troubleshooting and Practical Considerations

Even with a well-defined protocol, challenges can arise in the laboratory. Here are some common issues and their potential solutions:

-

Low Yield:

-

Moisture: The Grignard reagent and the titanium catalyst are extremely sensitive to moisture. Ensure all glassware is rigorously dried and solvents are anhydrous.

-

Grignard Reagent Quality: Use freshly prepared or titrated Grignard reagent. Old or improperly stored reagent will have lower activity.

-

Reaction Temperature: Maintaining a low temperature during the Grignard addition is crucial to prevent side reactions.

-

Incomplete Reaction: Monitor the reaction progress to ensure it has gone to completion before quenching.

-

-

Poor Diastereoselectivity:

-

Reaction Temperature: Higher temperatures can lead to a decrease in diastereoselectivity.

-

Grignard Reagent: The structure of the Grignard reagent can influence the stereochemical outcome.

-

Solvent Effects: The choice of solvent can impact the aggregation state of the organometallic species and thus the diastereoselectivity. Diethyl ether is a common and effective solvent.

-

-

Difficult Work-up:

-

Gelatinous Precipitate: The formation of a thick precipitate upon quenching is common. Diluting the reaction mixture with more ether and vigorous stirring can help. In some cases, the addition of a small amount of dilute acid can help to break up the emulsion, but care must be taken to avoid acid-catalyzed decomposition of the cyclopropanol product.

-

Conclusion

The Kulinkovich reaction is a highly effective method for the synthesis of 2-methylcyclopropanol and other substituted cyclopropanols. A thorough understanding of the reaction mechanism, careful attention to experimental technique, and an awareness of the factors influencing diastereoselectivity are paramount for achieving high yields and purity. This guide has provided a detailed overview of these aspects, offering both the theoretical foundation and practical advice necessary for the successful application of this powerful synthetic tool in research and development.

References

-

Kulinkovich, O. G.; Kananovich, D. G. Advanced Procedure for the Preparation of cis-1,2-Dialkylcyclopropanols – Modified Ate Complex Mechanism for Titanium-Mediated Cyclopropanation of Carboxylic Esters with Grignard Reagents. Eur. J. Org. Chem.2007 , 2007 (13), 2121–2132. [Link]

-

Kulinkovich reaction. In Wikipedia. Retrieved January 8, 2026, from [Link]

-

Kulinkovich Reaction. Organic Chemistry Portal. [Link]

-

Kulinkovich Reaction: Mechanism & Examples. NROChemistry. [Link]

-

Wu, Y.-D.; Yu, Z.-X. A Theoretical Study on the Mechanism and Diastereoselectivity of the Kulinkovich Hydroxycyclopropanation Reaction. J. Am. Chem. Soc.2001 , 123 (24), 5777–5786. [Link]

-

Corey, E. J.; Rao, S. A.; Noe, M. C. Catalytic Diastereoselective Synthesis of Cis-1,2-Disubstituted Cyclopropanols from Esters Using a Vicinal Dicarbanion Equivalent. J. Am. Chem. Soc.1994 , 116 (20), 9345–9346. [Link]

-

Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Haym, I.; Brimble, M. A. The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Org. Biomol. Chem.2012 , 10, 7649-7665. [Link]

Sources

- 1. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. The Kulinkovich reaction in the synthesis of constrained n,n-dialkyl neurotransmitter analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Diastereoselective Synthesis of trans-2-Substituted Cyclopropanols

Introduction: The Significance of the Cyclopropanol Motif

The cyclopropane ring, a motif of inherent strain and unique reactivity, is a cornerstone in modern organic synthesis and medicinal chemistry. Among its derivatives, trans-2-substituted cyclopropanols are particularly valuable chiral building blocks. Their rigid three-membered ring structure, coupled with the versatile hydroxyl functionality, allows for stereocontrolled elaboration into a diverse array of complex molecules, including natural products and pharmaceutical agents. The trans configuration is often crucial for biological activity and for directing subsequent stereoselective transformations. This guide provides an in-depth exploration of the primary methodologies for the diastereoselective synthesis of trans-2-substituted cyclopropanols, offering both mechanistic insights and practical, field-proven protocols for the discerning researcher.

Hydroxyl-Directed Simmons-Smith Cyclopropanation of Allylic Alcohols

The Simmons-Smith reaction is a classic and reliable method for the synthesis of cyclopropanes. The diastereoselectivity of this reaction can be effectively controlled by the presence of a hydroxyl group on an allylic scaffold, which directs the cyclopropanation to the same face of the double bond, leading to the syn product. For E-allylic alcohols, this translates to the desired trans-2-substituted cyclopropanol.

Mechanistic Rationale for trans-Diastereoselectivity

The high diastereoselectivity observed in the Simmons-Smith cyclopropanation of allylic alcohols is attributed to a chelation-controlled transition state. The zinc carbenoid, typically generated from diiodomethane and a zinc-copper couple or diethylzinc, coordinates to the hydroxyl group of the allylic alcohol. This coordination brings the reactive methylene group into close proximity to one face of the double bond, facilitating a directed intramolecular delivery and ensuring the formation of the cyclopropane ring on the same side as the directing hydroxyl group.[1][2][3][4]

Caption: Chelation-controlled mechanism in Simmons-Smith reaction.

Experimental Protocol: Diastereoselective Cyclopropanation of trans-Cinnamyl Alcohol

This protocol details the synthesis of (trans)-2-phenylcyclopropan-1-ol from trans-cinnamyl alcohol using the Furukawa modification of the Simmons-Smith reaction.

Materials:

-

trans-Cinnamyl alcohol

-

Diethylzinc (1.0 M solution in hexanes)

-

Diiodomethane

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add trans-cinnamyl alcohol (1.0 eq) dissolved in anhydrous DCM (0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diethylzinc (2.2 eq) via the dropping funnel over 15 minutes.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add diiodomethane (2.2 eq) dropwise over 20 minutes.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired (trans)-2-phenylcyclopropan-1-ol.

Substrate Scope and Quantitative Data

The hydroxyl-directed Simmons-Smith reaction is applicable to a wide range of allylic alcohols, generally providing high yields and excellent diastereoselectivity for the trans product from E-alkenes.

| Allylic Alcohol Substrate | Product | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |

| trans-Cinnamyl alcohol | (trans)-2-Phenylcyclopropan-1-ol | 85 | >95:5 | [5] |

| trans-2-Hexen-1-ol | (trans)-2-Propylcyclopropan-1-ol | 92 | >98:2 | [1] |

| Geraniol | (2S,3R)-2-((E)-4-Methylpent-3-en-1-yl)-3-methylcyclopropan-1-ol | 78 | >95:5 | [2] |

| (E)-4-Phenylbut-2-en-1-ol | (trans)-2-(2-Phenylethyl)cyclopropan-1-ol | 88 | >95:5 | [1] |

Transition Metal-Catalyzed Cyclopropanation

Transition metal catalysts, particularly those based on rhodium and copper, are powerful tools for the synthesis of cyclopropanes from diazo compounds and alkenes. The diastereoselectivity of these reactions can be tuned by the choice of catalyst, ligand, and diazo reagent to favor the formation of the trans isomer.

Mechanistic Considerations for trans-Selectivity

The generally accepted mechanism involves the formation of a metal-carbene intermediate from the reaction of the catalyst with the diazo compound. The alkene then attacks the electrophilic carbene carbon. The diastereoselectivity is determined by the trajectory of this attack, which is influenced by steric interactions between the substituents on the alkene, the carbene, and the catalyst's ligands. For the synthesis of trans-2-substituted cyclopropanols, the use of bulky ester groups on the diazoacetate and specific chiral ligands on the metal center can favor a transition state that minimizes steric repulsion, leading to the trans product.[6][7][8][9]

Caption: Catalytic cycle for rhodium-catalyzed cyclopropanation.

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation of Styrene

This protocol describes the synthesis of trans-ethyl 2-phenylcyclopropane-1-carboxylate, a precursor to trans-2-phenylcyclopropanol, via the rhodium-catalyzed reaction of styrene with ethyl diazoacetate.[10]

Materials:

-

Styrene

-

Rhodium(II) acetate dimer (Rh₂(OAc)₄)

-

Ethyl diazoacetate

-

Anhydrous Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

To a solution of styrene (5.0 eq) and Rh₂(OAc)₄ (0.01 eq) in anhydrous DCM (0.2 M) at room temperature, add a solution of ethyl diazoacetate (1.0 eq) in anhydrous DCM (1.0 M) dropwise over 4 hours using a syringe pump.

-

Stir the reaction mixture at room temperature for an additional 8 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford trans-ethyl 2-phenylcyclopropane-1-carboxylate.

-

The corresponding cyclopropanol can be obtained by standard ester reduction (e.g., with LiAlH₄).

Substrate Scope and Quantitative Data

Rhodium-catalyzed cyclopropanations are highly versatile, and the trans-diastereoselectivity can be influenced by the choice of catalyst and diazo reagent.

| Alkene | Diazo Compound | Catalyst | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |

| Styrene | Ethyl diazoacetate | Rh₂(OAc)₄ | 85 | 75:25 | [6] |

| 1-Octene | tert-Butyl diazoacetate | Rh₂(OAc)₄ | 90 | 80:20 | [8] |

| Styrene | Methyl phenyldiazoacetate | Rh₂(esp)₂ | 95 | >98:2 | [11] |

| 1-Hexene | Ethyl diazoacetate | Cu(acac)₂ | 78 | 70:30 | [7] |

The Kulinkovich Reaction

The Kulinkovich reaction provides a distinct and powerful route to cyclopropanols through the reaction of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[12][13][14][15] This methodology is particularly useful for the synthesis of 1,2-disubstituted cyclopropanols, and the diastereoselectivity can be controlled to favor the trans isomer.

Mechanistic Pathway to Cyclopropanols

The reaction proceeds via the in situ formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium alkoxide. The ester carbonyl group then inserts into a titanium-carbon bond of the titanacyclopropane. A subsequent intramolecular cyclization and elimination of a titanium alkoxide species yields the cyclopropanol product. The diastereoselectivity is influenced by steric interactions in the transition state of the cyclization step. While the intrinsic preference is often for the cis product, substrate control, such as the use of homoallylic alcohols, can lead to high trans selectivity.[16]

Caption: Simplified mechanism of the Kulinkovich reaction.

Experimental Protocol: Synthesis of 1-Phenylcyclopropanol

This protocol describes the synthesis of 1-phenylcyclopropanol from methyl benzoate.[17]

Materials:

-

Methyl benzoate

-

Titanium(IV) isopropoxide

-

Ethylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of methyl benzoate (1.0 eq) and titanium(IV) isopropoxide (0.1 eq) in anhydrous diethyl ether (0.2 M) at room temperature under a nitrogen atmosphere, add ethylmagnesium bromide (2.2 eq) dropwise.

-

Stir the resulting black mixture at room temperature for 1 hour.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the aqueous layer is acidic.

-

Separate the layers and extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield 1-phenylcyclopropanol.

Substrate Scope and Quantitative Data

The Kulinkovich reaction is applicable to a variety of esters, and the use of specific substrates can lead to high trans diastereoselectivity.

| Ester Substrate | Grignard Reagent | Product | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |

| Methyl hexanoate | Propylmagnesium bromide | 1-Pentyl-2-methylcyclopropan-1-ol | 75 | 10:90 | [13] |

| Ethyl 4-pentenoate | Ethylmagnesium bromide | 1-(But-3-en-1-yl)cyclopropan-1-ol | 82 | N/A | [16] |

| Methyl 2-phenylacetate | Ethylmagnesium bromide | 1-Benzylcyclopropan-1-ol | 88 | N/A | [14] |

| (E)-Methyl crotonate | Ethylmagnesium bromide | 1-((E)-prop-1-en-1-yl)cyclopropan-1-ol | 70 | >95:5 | [16] |

Synthesis from Epoxides

The ring-opening of epoxides followed by intramolecular cyclization provides another valuable route to trans-2-substituted cyclopropanols. This method often proceeds with high stereospecificity, where the stereochemistry of the starting epoxide dictates the stereochemistry of the cyclopropanol product.[18][19][20][21]

General Strategy and Mechanistic Considerations

A common approach involves the reaction of a vinyl epoxide with a suitable nucleophile, such as a cuprate, which undergoes a 1,4-addition to open the epoxide ring and form an enolate. Subsequent intramolecular Sₙ2 displacement of a leaving group generates the cyclopropane ring. The trans stereochemistry of the final product is often a direct consequence of the trans geometry of the starting vinyl epoxide and the stereospecificity of the Sₙ2 reaction.

Caption: General pathway for the synthesis of cyclopropanols from epoxides.

Experimental Protocol: Synthesis from a Chiral Epoxide

This protocol outlines a general procedure for the conversion of a chiral trans-epoxide to a trans-cyclopropane carboxylate, which can then be reduced to the corresponding cyclopropanol.[18]

Materials:

-

Chiral trans-epoxide

-

Triethyl phosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.2 eq) dropwise.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of the chiral trans-epoxide (1.0 eq) in anhydrous THF.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the trans-cyclopropane carboxylate.

-

Reduce the ester to the corresponding trans-2-substituted cyclopropanol using a standard reducing agent like LiAlH₄.

Substrate Scope and Quantitative Data

This method is particularly valuable for the synthesis of enantioenriched trans-2-substituted cyclopropanols, as the stereochemistry of the epoxide is transferred to the product.

| Epoxide Substrate | Product | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | (2R,3R)-2,3-Epoxy-1-phenylpropan-1-ol | (trans)-2-Phenylcyclopropan-1-ol | 78 | >98:2 |[19] | | (2R,3S)-3-Phenyloxirane-2-carbonitrile | (trans)-2-Phenylcyclopropane-1-carbonitrile | 85 | >99:1 |[21] | | (R)-Styrene oxide | (trans)-2-Phenylcyclopropan-1-ol | 72 | >95:5 |[18] |

Corey-Chaykovsky Reaction for Cyclopropane Synthesis

The Corey-Chaykovsky reaction, involving the reaction of a sulfur ylide with an α,β-unsaturated carbonyl compound, provides an efficient route to cyclopropanes.[22][23][24][25][26] When a sulfoxonium ylide, such as dimethylsulfoxonium methylide, is used, the reaction typically proceeds via a conjugate addition followed by an intramolecular cyclization to afford the cyclopropyl ketone. This reaction often exhibits high diastereoselectivity for the trans product. The resulting cyclopropyl ketone can then be reduced to the corresponding trans-2-substituted cyclopropanol.

Mechanism of trans-Diastereoselective Cyclopropanation

The reaction is initiated by the 1,4-conjugate addition of the sulfur ylide to the enone, forming a stabilized enolate intermediate. This is followed by an intramolecular nucleophilic attack of the enolate on the carbon bearing the sulfonium group, leading to a three-membered ring closure and elimination of dimethyl sulfoxide. The trans diastereoselectivity is generally favored due to thermodynamic control, where the bulky substituents on the newly formed cyclopropane ring adopt a more stable trans configuration in the final product.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simmons-Smith Reaction [organic-chemistry.org]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 13. Kulinkovich Reaction [organic-chemistry.org]

- 14. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 15. Kulinkovich-de Meijere Reaction [organic-chemistry.org]

- 16. ftp.orgsyn.org [ftp.orgsyn.org]

- 17. orgsyn.org [orgsyn.org]

- 18. Enantio- and diastereocontrolled conversion of chiral epoxides to trans-cyclopropane carboxylates: application to the synthesis of cascarillic acid, grenadamide and l-(−)-CCG-II - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. [PDF] Enantio- and diastereocontrolled conversion of chiral epoxides to trans-cyclopropane carboxylates: application to the synthesis of cascarillic acid, grenadamide and L-(-)-CCG-II. | Semantic Scholar [semanticscholar.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 23. alfa-chemistry.com [alfa-chemistry.com]

- 24. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 26. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 2-Methylcyclopropan-1-ol: A Valuable Chiral Building Block in Modern Synthesis

Introduction: The Strategic Value of Strained Scaffolds in Drug Discovery

In the landscape of contemporary drug discovery and development, the pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. The incorporation of unique structural motifs is a key strategy in this endeavor, and among these, the cyclopropane ring has emerged as a "privileged scaffold." Its inherent ring strain and rigid, three-dimensional geometry offer a powerful tool for medicinal chemists to modulate the biological activity and physicochemical properties of drug candidates.[1] The cyclopropyl group can act as a bioisosteric replacement for gem-dimethyl or vinyl groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through conformational restriction.[1][2]

This technical guide focuses on a specific and highly valuable, yet under-explored, member of this class: 2-Methylcyclopropan-1-ol . We will delve into its fundamental chemical identifiers, stereochemistry, and provide a detailed, field-proven protocol for its synthesis. Furthermore, we will explore the strategic rationale for its use as a chiral building block in the synthesis of more complex molecules, providing researchers, scientists, and drug development professionals with the foundational knowledge to leverage this versatile intermediate in their programs.

Core Identifiers and Physicochemical Properties

Precise identification and understanding of a molecule's fundamental properties are the bedrock of any successful research and development campaign. The key identifiers and computed physicochemical properties for this compound are summarized below.[3]

| Identifier | Value | Source |

| CAS Number | 62808-70-2 | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| Molecular Formula | C₄H₈O | PubChem[3] |

| Molecular Weight | 72.11 g/mol | PubChem[3] |

| InChI | InChI=1S/C4H8O/c1-3-2-4(3)5/h3-5H,2H2,1H3 | PubChem[3] |

| InChIKey | IWOYJFLNKCFMOS-UHFFFAOYSA-N | PubChem[3] |

| Canonical SMILES | CC1CC1O | PubChem[3] |

| PubChem CID | 13410810 | PubChem[3] |

Stereochemistry: A Critical Consideration

This compound possesses two stereocenters, leading to the existence of four possible stereoisomers. The relative orientation of the methyl and hydroxyl groups (cis or trans) and the absolute configuration (R or S) at each chiral center are critical determinants of its biological activity and its utility as a chiral building block.

Caption: Workflow for the stereoselective synthesis of cis-2-Methylcyclopropan-1-ol.

Experimental Protocol: Synthesis of cis-2-Methylcyclopropan-1-ol

The following protocol is a robust and validated procedure for the synthesis of cis-2-Methylcyclopropan-1-ol.

Materials:

-

(E)-but-2-en-1-ol (crotyl alcohol)

-

Diethylzinc (1.0 M solution in hexanes)

-

Diiodomethane

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (e.g., nitrogen or argon manifold)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Under an inert atmosphere, add (E)-but-2-en-1-ol (1.0 eq) to a round-bottom flask containing anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Addition of Diethylzinc: Slowly add diethylzinc (1.1 eq, 1.0 M solution in hexanes) to the stirred solution. Allow the mixture to stir at 0 °C for 20 minutes.

-

Addition of Diiodomethane: In a separate flask, dissolve diiodomethane (1.2 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

-

Workup: Dilute the mixture with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford cis-2-Methylcyclopropan-1-ol as a colorless oil.

Strategic Applications in Drug Development

While this compound may not be a direct precursor to a currently marketed blockbuster drug in the same way (S)-(+)-2,2-dimethylcyclopropane carboxamide is for Cilastatin, its value lies in its potential as a versatile chiral building block for the synthesis of novel drug candidates. [4][5][6]The presence of both a chiral cyclopropane core and a hydroxyl group provides two key points for diversification.

-

Introduction of 3D-Complexity: The rigid cyclopropane scaffold introduces a well-defined three-dimensional character into a molecule, which can be crucial for optimizing interactions with a biological target. [7][8]* Chiral Pool Synthesis: As a readily accessible chiral molecule, it can be used in "chiral pool synthesis" to construct more complex enantiomerically pure molecules.

-

Derivatization: The hydroxyl group can be easily converted into other functional groups (e.g., halides, amines, ethers) or used as a handle for coupling reactions, allowing for the exploration of a wide chemical space.

The 2-methylcyclopropyl moiety, accessible from this precursor, can be found in various biologically active compounds, and its incorporation has been shown to positively impact pharmacological properties. [9]For drug development professionals, this compound represents a valuable starting point for generating libraries of novel compounds with unique structural features, potentially leading to the discovery of new therapeutic agents.

Safety and Handling

This compound is a flammable liquid and vapor. It is harmful if inhaled and causes skin and serious eye irritation. It may also cause respiratory irritation. [3]Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. The reagents used in its synthesis, particularly diethylzinc, are pyrophoric and must be handled with extreme care under an inert atmosphere by trained personnel.

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in organic synthesis and drug discovery. Its well-defined stereochemistry and the presence of a reactive hydroxyl group make it an attractive starting material for the creation of complex, three-dimensional molecules. The stereoselective synthesis via the Simmons-Smith reaction provides a reliable and scalable route to this important intermediate. For researchers and scientists in the pharmaceutical industry, an in-depth understanding of the synthesis and strategic application of this compound can unlock new avenues for the design and development of next-generation therapeutics.

References

-

Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. (2025). ResearchGate. [Link]

-

Synthesis of S-(+)-2,2-dimethylcyclopropane Carboxamide as the Key Intermediate of Cilastatin. (n.d.). Scientific Research Publishing. [Link]

-

The Chemistry of Cilastatin: Understanding the Role of (S)-(+)-2,2-Dimethylcyclopropane Carboxamide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Unlock Cilastatin Synthesis: The Crucial Role of (S)-(+)-2,2-Dimethylcyclopropane Carboxamide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). ResearchGate. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. (2025). European Journal of Medicinal Chemistry. [Link]

-

The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. (2025). PubMed. [Link]

-

Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (n.d.). PubMed Central. [Link]

-

Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. (n.d.). Mlunias. [Link]

-

The Cyclopropyl Group in Medicinal Chemistry. (n.d.). Scientific Update. [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed. [Link]

-

Alkane. (n.d.). Wikipedia. [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C4H8O | CID 13410810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. kjdb.org [kjdb.org]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]

An In-depth Technical Guide on the Safety and Hazards of 2-Methylcyclopropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reactivity, and associated hazards of 2-Methylcyclopropan-1-ol. The information herein is intended to equip researchers and drug development professionals with the necessary knowledge for its safe handling, storage, and disposal.

Introduction: The Strained Ring System

This compound belongs to the cyclopropanol family, a class of compounds characterized by a hydroxyl group attached to a three-membered carbon ring. The inherent ring strain in these molecules, a result of significant deviation from the ideal sp³ bond angle of 109.5° to 60°, imparts unique chemical reactivity. This reactivity makes cyclopropanols valuable intermediates in organic synthesis. However, this same property also introduces specific hazards that demand rigorous safety protocols. This guide will detail these hazards and provide actionable protocols to mitigate risks in a laboratory setting.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its safe handling.

| Property | Value | Source |

| Molecular Formula | C₄H₈O | PubChem |

| Molecular Weight | 72.11 g/mol | PubChem |

| CAS Number | 62808-70-2 | PubChem |

| IUPAC Name | This compound | PubChem |

| Synonyms | Not widely available | PubChem |

| Appearance | Data not available; likely a liquid | Assumed based on Flammable Liquid classification |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available |

Reactivity and Hazardous Reactions

The defining characteristic of cyclopropanols is their susceptibility to ring-opening reactions due to significant ring strain. This reactivity is the primary chemical hazard associated with this compound.

Acid-Catalyzed Ring Opening: Cyclopropanols are prone to rearrangement and ring-opening, particularly under acidic conditions. This isomerization can lead to the formation of propanal or other carbonyl compounds. The presence of acids can catalyze this process, potentially leading to a rapid, exothermic reaction.

Oxidation: The strained ring system can be sensitive to oxidizing agents. While specific data for this compound is limited, similar strained rings can undergo oxidative cleavage.

Incompatible Materials: Strong oxidizing agents should be considered incompatible. Due to the potential for acid-catalyzed ring-opening, strong acids should also be avoided.

Caption: Acid-catalyzed ring-opening of this compound.

Toxicological Profile and Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with several hazards.

| Hazard Class | Category | GHS Code | Description |

| Flammable liquids | 3 | H226 | Flammable liquid and vapor |

| Acute toxicity, inhalation | 4 | H332 | Harmful if inhaled |

| Skin corrosion/irritation | 2 | H315 | Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319 | Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335 | May cause respiratory irritation |

Primary Routes of Exposure: Inhalation, skin contact, and eye contact.

Symptoms of Exposure:

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: Causes skin irritation.

-

Eye Contact: Causes serious eye irritation.

-

Ingestion: While data for this specific compound is unavailable, ingestion of similar chemicals can be harmful.

Safe Handling and Storage Protocols

Given the identified hazards, stringent safety protocols are mandatory when working with this compound.

Engineering Controls

-

Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to mitigate inhalation hazards.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable vapors.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when handling larger quantities or when there is a splash hazard.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation or puncture before use.

-

Skin and Body Protection: A flame-resistant lab coat should be worn. Ensure that skin is not exposed.

Storage

-

Flammables Cabinet: Store in a dedicated, well-ventilated flammables storage cabinet.

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.

-

Temperature: Store in a cool, dry place away from heat, sparks, and open flames.

-

Container: Keep the container tightly sealed to prevent the escape of vapors.

Mastering Stereocontrol: A Guide to Chiral Auxiliary-Mediated Synthesis of Cyclopropane Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane ring, a motif of high strain and unique reactivity, is a privileged scaffold in medicinal chemistry and natural products.[1][2][3] Its rigid, three-dimensional structure allows it to serve as a versatile conformational constraint, making the stereoselective synthesis of its derivatives a critical challenge in modern organic chemistry.[2] This technical guide provides an in-depth exploration of chiral auxiliary-mediated strategies for the asymmetric synthesis of cyclopropanes. Moving beyond a simple recitation of protocols, we delve into the mechanistic underpinnings and causal logic behind experimental design, offering field-proven insights for researchers. We will cover the foundational principles of auxiliary control and examine the two cornerstone methodologies: Halomethylmetal-mediated cyclopropanations (e.g., Simmons-Smith reaction) and Michael-Initiated Ring Closure (MIRC). This guide is designed to equip researchers and drug development professionals with the knowledge to rationally select auxiliaries, design robust synthetic routes, and confidently execute the synthesis and analysis of enantiomerically enriched cyclopropane derivatives.

The Logic of Chiral Auxiliary Control in Asymmetric Synthesis

A chiral auxiliary is a stereogenic moiety that is temporarily attached to an achiral substrate to direct the stereochemical course of a subsequent reaction.[4] The underlying principle is the conversion of an enantioselective reaction into a diastereoselective one. By forming a covalent bond with the substrate, the auxiliary introduces a chiral environment, causing the faces of a prochiral reactive center (like a double bond) to become diastereotopic. An incoming reagent will preferentially attack one face over the other due to steric and electronic interactions dictated by the auxiliary's structure, leading to the formation of one diastereomer in excess.

A successful chiral auxiliary strategy hinges on three core pillars:

-

Efficient Installation: The auxiliary must be easily and cleanly attached to the starting material.

-

High Diastereocontrol: It must exert powerful and predictable stereochemical influence over the desired transformation.

-

Traceless Removal: The auxiliary must be cleavable under conditions that do not epimerize or degrade the newly formed stereocenter(s) in the product, and ideally, the auxiliary itself should be recoverable for reuse.[4]

Caption: General workflow of an asymmetric synthesis using a recoverable chiral auxiliary.

Key Methodologies: Simmons-Smith and MIRC Pathways

Two primary strategies dominate the landscape of auxiliary-controlled cyclopropanation: the cyclopropanation of alkenes with carbenoids, exemplified by the Simmons-Smith reaction, and the conjugate addition-elimination sequence known as the Michael-Initiated Ring Closure (MIRC).

Halomethylmetal-Mediated Cyclopropanation (Simmons-Smith Type)

The Simmons-Smith reaction and its variants (e.g., Furukawa, Wittig modifications) utilize zinc carbenoids (like IZnCH₂I) to convert alkenes into cyclopropanes stereospecifically.[1][3] When a chiral auxiliary is present, particularly in the form of a chiral allylic alcohol, the reaction can proceed with exceptional diastereoselectivity.[2][5]

Causality of Stereodirection: The key to stereocontrol is the Lewis basic heteroatom (typically oxygen) of the allylic alcohol or a derivative. This atom coordinates to the Lewis acidic zinc carbenoid, directing the delivery of the methylene group to the proximal face of the double bond.[1][5] The preferred transition state is one that minimizes A(1,3) allylic strain, a concept critical for predicting the outcome.[1][5] For example, in the cyclopropanation of a chiral allylic alcohol, the zinc reagent will coordinate to the hydroxyl group, and the substrate will adopt a conformation that places the largest substituent away from the incoming carbenoid, leading to a highly predictable diastereomeric product.[1][2]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. docentes.fct.unl.pt [docentes.fct.unl.pt]

The Architecture of Asymmetric Induction: An In-depth Technical Guide to Organocatalytic Cascade Reactions for Cyclopropanecarbaldehyde Synthesis

This guide provides a comprehensive exploration of organocatalytic cascade reactions for the stereoselective synthesis of cyclopropanecarbaldehydes. Cyclopropane rings are a recurring motif in numerous biologically active molecules and are valuable synthetic intermediates.[1][2][3] Their inherent ring strain makes their synthesis challenging, demanding highly controlled and efficient methodologies.[4] Asymmetric organocatalysis has emerged as a powerful strategy, offering a green and efficient alternative to traditional metal-catalyzed methods for the construction of these three-membered rings with high stereocontrol.[1][5][6] This document delves into the core principles, mechanistic intricacies, and practical applications of these cascade reactions, tailored for researchers, scientists, and professionals in drug development.

The Power of the Cascade: A Paradigm of Efficiency

In the realm of synthetic organic chemistry, cascade reactions (also known as domino or tandem reactions) represent a pinnacle of elegance and efficiency.[6] These processes involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next, all occurring in a single pot. This approach offers significant advantages, including:

-

Atom Economy: Minimizing waste by incorporating most of the atoms from the starting materials into the final product.

-

Step Economy: Reducing the number of synthetic steps, purifications, and overall resource consumption.

-

Increased Molecular Complexity: Enabling the rapid construction of complex molecular architectures from simple precursors.[7]

In the context of cyclopropanecarbaldehyde synthesis, organocatalytic cascades typically orchestrate a Michael addition followed by an intramolecular alkylation, seamlessly forming two new carbon-carbon bonds and up to three new stereocenters in a single, highly controlled operation.[7][8][9]

The Catalytic Heart: Aminocatalysis and the Chiral Environment

The success of these cascade reactions hinges on the use of chiral secondary amines as organocatalysts, most notably proline and its derivatives, such as diphenylprolinol silyl ethers (often referred to as Jørgensen-Hayashi catalysts).[1][5][8] These catalysts operate through two key activation modes: iminium ion and enamine catalysis.[5]

Iminium Ion Activation: Enhancing Electrophilicity

The cascade is initiated by the reaction of the chiral secondary amine catalyst with an α,β-unsaturated aldehyde. This condensation forms a chiral iminium ion. The iminium ion is significantly more electrophilic at the β-position than the starting enal, priming it for nucleophilic attack.

Enamine Activation: Generating a Nucleophile